molecular formula C10H8Cl2F3NO B2778627 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide CAS No. 730951-38-9

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2778627
CAS No.: 730951-38-9
M. Wt: 286.08
InChI Key: CVBXUJHXQAXTNE-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide is a halogenated amide derivative characterized by a propanamide backbone substituted with a chlorine atom at the second carbon and a 4-chloro-3-(trifluoromethyl)phenyl group at the nitrogen.

Properties

IUPAC Name

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F3NO/c1-5(11)9(17)16-6-2-3-8(12)7(4-6)10(13,14)15/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBXUJHXQAXTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine in a nonchlorinated organic solvent. The reaction is carried out at a temperature range of 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The resulting product is then purified and characterized using various analytical techniques.

Chemical Reactions Analysis

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
One of the significant applications of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide is its inhibitory activity against Staphylococcus aureus d-alanine:d-alanine ligase (StaDDl), an enzyme crucial for bacterial cell wall synthesis. This inhibition leads to weakened cell walls and cell death, suggesting its potential as an antimicrobial agent. The Ki value for this inhibition is reported to be approximately 4 μM, indicating a strong interaction with the target enzyme.

1.2 Potential as an Anti-Cancer Agent
The compound's structural features may also lend themselves to applications in cancer therapy. The presence of electron-withdrawing groups like trifluoromethyl and chlorine can influence the compound's interaction with biological targets, potentially leading to the development of new anti-cancer drugs.

1.3 Role in Drug Development
In drug discovery processes, compounds like this compound serve as scaffolds for developing novel therapeutics. Its unique molecular properties allow researchers to modify its structure to enhance efficacy and reduce toxicity .

Synthetic Organic Chemistry Applications

2.1 Versatile Synthetic Intermediate
The compound acts as a versatile intermediate in the synthesis of various organic molecules. Its ability to undergo nucleophilic substitutions and other reactions makes it valuable in synthetic pathways for creating complex molecules in pharmaceuticals and agrochemicals .

2.2 Reaction Mechanisms
The synthesis of this compound can be achieved through reactions involving propanoyl chloride and 4-chloro-3-(trifluoromethyl)aniline in the presence of bases like pyridine. This reaction highlights its utility in producing compounds with specific functional groups tailored for desired chemical properties .

4.1 Inhibitory Studies
Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on bacterial enzymes, which can lead to new treatments for antibiotic-resistant infections .

4.2 Structural Modifications
Studies on structural modifications of this compound have shown that altering substituents can enhance its biological activity, providing insights into optimizing drug candidates for specific therapeutic targets .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Propanamide Backbone

a) 3-Chloro-2,2-Dimethyl-N-[4-(Trifluoromethyl)Phenyl]Propanamide
  • Structure : Features dimethyl groups at the second carbon of the propanamide chain (vs. a single Cl in the target compound).
  • Properties : The steric bulk of dimethyl groups reduces conformational flexibility, influencing crystal packing via N–H⋯O hydrogen bonds and van der Waals interactions .
  • Implications : Enhanced rigidity may improve thermal stability but reduce solubility compared to the target compound.
b) 2-Chloro-N-[4-Chloro-3-(Dimethylsulfamoyl)Phenyl]Propanamide
  • Structure : Replaces the trifluoromethyl group with a dimethylsulfamoyl moiety.
  • Applications: Commercial availability (Santa Cruz Biotechnology) suggests utility as a synthetic intermediate or reference standard in drug discovery.

Comparison with Urea and Triazole Derivatives

a) N-[4-Chloro-3-(Trifluoromethyl)Phenyl]Urea Derivatives (CTPPU)
  • Structure : Urea linkage (NH–CO–NH) instead of an amide (NH–CO–).
  • Biological Activity: Exhibits anticancer effects against non-small cell lung cancer (NSCLC) cells, likely due to interactions with cellular kinases or apoptosis pathways .
b) Triazole-Linked Propanamide Derivatives
  • Structure : Incorporates a triazole ring (e.g., 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide).
  • Properties: The triazole moiety enhances π-conjugation, leading to nonlinear optical (NLO) properties suitable for optoelectronic applications .
  • Contrast : The target compound’s simpler structure may lack such NLO activity but could offer better synthetic accessibility.

Pharmacologically Relevant Analogs

Sorafenib Tosylate
  • Structure : Contains a [4-chloro-3-(trifluoromethyl)phenyl]urea group linked to a pyridine-carboxamide scaffold.
  • Application : Approved anticancer drug (Nexavar®) targeting Raf kinase and VEGF receptors .
  • Comparison : Highlights the importance of the 4-chloro-3-(trifluoromethyl)phenyl group in kinase inhibition, suggesting the target compound could be optimized for similar pathways.

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Molecular Formula Key Substituents Properties/Applications References
Target : 2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide C₁₁H₉Cl₂F₃NO Cl (propanamide), Cl/CF₃ (phenyl) Hypothesized use in drug discovery -
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide C₁₂H₁₃ClF₃NO Dimethyl (propanamide), CF₃ (phenyl) Rigid crystal structure
2-Chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide C₁₁H₁₄Cl₂N₂O₃S Cl (propanamide), Cl/dimethylsulfamoyl (phenyl) Commercial intermediate
CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea) C₁₄H₁₀ClF₃N₂O Urea linkage Anticancer activity
Triazole-linked propanamide derivative C₁₃H₁₀BrClF₃N₄OS Triazole, Br-phenyl NLO properties

Biological Activity

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C10H8Cl2F3NOC_{10}H_{8}Cl_{2}F_{3}NO and a molecular weight of 286.08 g/mol. Its structure features a trifluoromethyl group, which significantly influences its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an inhibitor by binding to the active sites of target enzymes, thereby blocking their function. This inhibition can lead to various downstream effects depending on the specific pathways involved.

Biological Activity Overview

Research indicates that this compound exhibits notable enzyme inhibition properties. Below is a summary of its biological activities:

Activity Description Reference
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways, affecting cellular functions.
Antimicrobial Properties Displays selective activity against certain bacterial strains, particularly Gram-positive bacteria.
Antitumor Activity Shows promise in inhibiting tumor growth in specific cancer models through c-KIT kinase inhibition.
Protein-Ligand Interactions Engages in significant protein-ligand interactions that may lead to altered gene expression.

Enzyme Inhibition

In a study focusing on the inhibition of lysine-specific demethylase 1 (LSD1), this compound was found to significantly alter methylation patterns, suggesting its role in epigenetic regulation. The compound demonstrated a fold increase in H3K4me2 levels, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

Research highlighted the compound's effectiveness against Chlamydia species. The presence of the trifluoromethyl group was crucial for its antimicrobial activity, demonstrating superior efficacy compared to other derivatives lacking this substituent . The study showed that compounds with similar structural features exhibited varying degrees of activity, emphasizing the importance of specific functional groups.

Antitumor Efficacy

Another significant finding revealed that this compound acts as a potent c-KIT kinase inhibitor, showing effectiveness against various drug-resistant mutants in vivo. The study reported promising antitumor efficacy in mouse models, indicating potential applications in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide with high purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with chloroacetylation of 4-chloro-3-(trifluoromethyl)aniline. Key steps include:

  • Protection of reactive groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent side reactions during coupling steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the crystal structure of this compound determined, and what software is recommended?

  • Procedure :

Grow single crystals via slow evaporation in ethanol/water (3:1).

Collect X-ray diffraction data using a CAD-4 diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Solve structure with SHELXS-97 (direct methods) and refine with SHELXL-97 (full-matrix least-squares) .

  • Key parameters :
  • Torsion angle : C—C—N—C = 172.5° (indicative of planar amide linkage).
  • Hydrogen bonding : N—H⋯O interactions form chains along the c-axis .

Q. What safety protocols are essential during experimental handling?

  • Guidelines :

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 warnings) .
  • Ventilation : Use fume hoods to prevent inhalation (H335).
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between synthesis batches be resolved?

  • Analytical strategy :

  • Cross-validation : Compare NMR (¹H/¹³C), IR (amide I band at ~1650 cm⁻¹), and mass spectrometry (ESI-MS, [M+H]⁺ = 326.06).
  • X-ray vs. computational : Overlay experimental crystal structure with DFT-optimized geometry (e.g., Gaussian09, B3LYP/6-311+G(d,p)) to identify conformational mismatches .
    • Common pitfalls :
  • Solvent residues : Use deuterated solvents for NMR and ensure complete drying.
  • Polymorphism : Test recrystallization in multiple solvents to isolate dominant forms .

Q. What computational approaches predict the nonlinear optical (NLO) properties of this compound?

  • DFT workflow :

Optimize geometry using B3LYP/6-311++G(d,p) .

Calculate hyperpolarizability (β) and dipole moment (μ) to assess NLO potential.

Compare with derivatives (e.g., triazole analogs) to identify substituent effects .

  • Key findings :

  • β value : ~2.5 × 10⁻³⁰ esu (superior to urea reference).
  • Electron-withdrawing groups : Trifluoromethyl enhances charge transfer .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

  • Experimental design :

  • Target screening : Use molecular docking (AutoDock Vina) against androgen receptors (PDB ID: 1XQ3) to predict binding affinity.
  • In vitro assays :
  • Luciferase reporter : Measure AR antagonism in LNCaP cells (IC₅₀ typically <10 μM for analogs) .
  • Competitive binding : Radiolabeled ligands (e.g., ³H-R1881) quantify displacement efficiency .

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